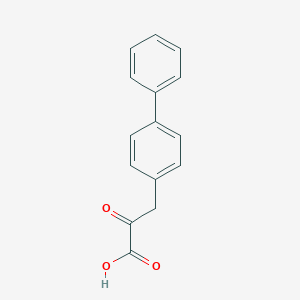

2-Oxo-3-(4-phenylphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSFJNHIOYAOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91853-46-2 | |

| Record name | 2-oxo-3-(4-phenylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Oxo 3 4 Phenylphenyl Propanoic Acid

De Novo Chemical Synthesis Strategies

The chemical synthesis of 2-Oxo-3-(4-phenylphenyl)propanoic acid involves multi-step procedures that have been the subject of research to improve their efficiency and stereochemical control.

Established Reaction Pathways

An established, albeit briefly described, pathway for the synthesis of this compound starts from 4-bromocinnamic acid and 2,3-dichlorobenzoyl chloride. This two-step process involves an initial acid-catalyzed dehydrogenation of 4-bromocinnamic acid to generate the corresponding enol intermediate. This is followed by an arylation reaction with 2,3-dichlorobenzoyl chloride to yield the target α-keto acid. While this pathway is noted, detailed reaction conditions and yields are not extensively reported in readily available literature, highlighting an area for further research and publication.

General synthetic strategies for related 3-arylpropanoic acid derivatives often involve reactions like the Michael addition. For instance, the reaction of 4-aminophenol (B1666318) with acrylic acid or methyl acrylate (B77674) can yield N-(4-hydroxyphenyl)-β-alanine derivatives, which are structurally related to the target molecule. nih.gov

Development of Stereoselective Syntheses for Chiral Isomers

As this compound possesses a chiral center, the development of stereoselective synthetic methods is crucial for accessing its individual enantiomers. While specific methods for this exact compound are not widely documented, general approaches for the asymmetric synthesis of related α-keto acids and 3-arylpropanoic acids are well-established and offer potential routes.

One common strategy is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various carboxylic acids include pseudoephenamine and oxazolidinones. nih.govresearchgate.net The auxiliary can be removed after the desired stereocenter has been established.

Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can involve transition-metal catalysts with chiral ligands or organocatalysts. For example, the asymmetric alkylation of glycine (B1666218) Schiff base complexes with a chiral nickel(II) catalyst has been used to produce enantiomerically enriched amino acids. nih.gov

The following table summarizes general approaches to stereoselective synthesis that could be adapted for this compound:

| Method | Description | Key Features | Potential Application |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of a reaction. | High diastereoselectivity can be achieved. The auxiliary is typically recovered and reused. | Attachment of a chiral auxiliary (e.g., Evans oxazolidinone) to a precursor, followed by a stereoselective reaction to introduce the phenylphenyl group. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | A small amount of catalyst can produce a large amount of chiral product. | Asymmetric hydrogenation of a suitable unsaturated precursor or an asymmetric cross-coupling reaction to introduce the biphenyl (B1667301) moiety. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. | High enantioselectivity under mild reaction conditions. | Kinetic resolution of a racemic mixture of this compound or its ester derivative using a lipase (B570770) or other hydrolase. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes. For the synthesis of biaryl compounds, such as the 4-phenylphenyl moiety in the target molecule, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method. The optimization of this reaction typically involves screening various parameters.

Key parameters for the optimization of a Suzuki-Miyaura coupling reaction include:

| Parameter | Variables | Impact on Reaction |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, etc. | The choice of palladium source and its oxidation state can significantly affect catalytic activity. |

| Ligand | Phosphine-based ligands (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs). | Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases. | The base is required to activate the boronic acid component. Its strength and solubility are important factors. |

| Solvent | Toluene, dioxane, THF, water, or mixtures thereof. | The solvent affects the solubility of reactants and the stability and activity of the catalyst. |

| Temperature | Room temperature to reflux. | Reaction rates are temperature-dependent, but higher temperatures can lead to side reactions and catalyst decomposition. |

Systematic optimization of these parameters can lead to significantly improved yields and purity of the desired product. researchgate.net

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic approaches, which combine chemical synthesis with biocatalytic steps, are gaining prominence due to their potential for high selectivity and sustainability.

Identification and Characterization of Enzymes for Biocatalytic Production

While specific enzymes for the direct production of this compound are not explicitly detailed in the reviewed literature, related enzymatic transformations provide a strong basis for potential biocatalytic routes. Oxidoreductases, such as dehydrogenases, are particularly relevant. For instance, pyruvate (B1213749) dehydrogenase complexes catalyze the oxidative decarboxylation of pyruvate and other α-keto acids. nih.gov Phenylalanine dehydrogenase has been used for the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine, demonstrating the potential of this enzyme class for transformations of aryl-substituted keto acids.

The kinetic resolution of racemic mixtures is a common application of enzymes in organic synthesis. Lipases are frequently used for the enantioselective acylation or hydrolysis of esters, which could be applied to a racemic ester of this compound to separate the enantiomers. wikipedia.orgnih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer. rsc.org

Investigation of Substrate Promiscuity in Chemoenzymatic Transformations

Substrate promiscuity, the ability of an enzyme to catalyze reactions with non-native substrates, is a key feature that can be exploited for the synthesis of novel compounds. Oxidoreductases, for example, can exhibit broad substrate specificity. Aldehyde ferredoxin oxidoreductase (AOR) from hyperthermophilic archaea is known to act on a wide range of both aliphatic and aromatic aldehydes. nih.gov Similarly, pyruvate dehydrogenase has been shown to have some activity with other 2-keto acids besides pyruvate. nih.gov

The investigation of the substrate scope of known oxidoreductases and other enzyme classes could lead to the identification of biocatalysts capable of acting on precursors to this compound or on the acid itself. This could involve screening a library of enzymes against the target substrate or its analogs. Engineering existing enzymes through directed evolution or rational design can further expand their substrate range and improve their catalytic efficiency for a desired transformation. The broad substrate specificity of certain enzymes makes them attractive candidates for the development of biocatalytic processes for a wide array of chemicals, including specialized α-keto acids. mdpi.comresearchgate.net

Derivatization and Analog Synthesis

The chemical scaffold of this compound, also known as 4-biphenylpyruvic acid, offers a versatile platform for the synthesis of a wide array of derivatives and analogs. The presence of the carboxylic acid, the α-keto group, and the biphenyl moiety allows for numerous chemical modifications, leading to compounds with diverse properties and potential applications.

Synthesis of Structurally Related α-Keto Acids and Propanoic Acid Derivatives

The synthesis of derivatives often involves transformations of the carboxylic acid and α-keto groups. While direct derivatization of this compound is a key strategy, many synthetic routes utilize the corresponding 2-(4-biphenylyl)propanoic acid, which is structurally analogous.

A common approach involves the conversion of the carboxylic acid to more reactive intermediates, such as acid chlorides, which can then be reacted with a variety of nucleophiles. For instance, the reaction of the acid chloride of a related biphenylpropanoic acid with 7-amino-4-methylcoumarin (B1665955) in the presence of triethylamine (B128534) yields the corresponding amide derivative.

Hydrazide derivatives are also readily synthesized. The methyl or ethyl ester of the parent propanoic acid can be treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding propanohydrazide. This hydrazide is a key intermediate for the synthesis of a variety of heterocyclic compounds. For example, condensation of the propanohydrazide with various aromatic aldehydes leads to the formation of hydrazone derivatives.

Furthermore, the propanohydrazide can be used to construct five-membered heterocyclic rings. Reaction with carbon disulfide in the presence of a base can yield oxadiazole or thiadiazole derivatives. Treatment with isothiocyanates can lead to the formation of triazole derivatives.

The synthesis of various heterocyclic compounds from precursors containing a phenylpropanoic acid moiety has been extensively explored. For example, cyanoacetohydrazide can be used as a starting material to generate a variety of heterocyclic systems, including triazines and pyrazoles, through reactions with different electrophiles. While not directly involving this compound, these methodologies demonstrate the potential for the synthesis of complex heterocyclic derivatives from related starting materials.

Below is a table summarizing representative examples of structurally related propanoic acid derivatives that have been synthesized.

| Starting Material Precursor | Reagent(s) | Derivative Type | Reference |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride | 7-Amino-4-methylcoumarin, Triethylamine | Amide | libretexts.org |

| 2-(3-Fluorobiphenyl-4-yl)propanohydrazide | Aromatic aldehydes | Hydrazone | ekb.eg |

| 2-(3-Fluorobiphenyl-4-yl)propanohydrazide | Carbon disulfide, Potassium hydroxide | 1,3,4-Oxadiazole/Thiadiazole | ekb.eg |

| 2-(3-Fluorobiphenyl-4-yl)propanohydrazide | Phenyl isocyanate | 1,2,4-Triazole | ekb.eg |

| Cyanoacetohydrazide | Benzylidenemalononitrile | Pyrano[2,3-d] libretexts.orgnih.govselleckchem.comtriazine | ekb.eg |

Strategies for Incorporation into Complex Molecular Architectures

The unique structure of this compound and its analogs makes them valuable building blocks for the construction of more complex molecular architectures. The α-keto acid functionality is particularly useful for incorporation into larger systems through various chemical transformations.

One key strategy involves the use of these α-keto acids as precursors for the synthesis of biologically active molecules. For example, structurally similar 3-fluoro-2-oxo-3-phenylpropionic acid derivatives have been synthesized as potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.gov This suggests that this compound could be a valuable starting point for designing inhibitors for other enzymes that recognize α-keto acids.

The α-keto acid moiety can also be incorporated into peptide-like structures. The synthesis of α-ketoacyl peptides has been reported, where the α-keto acid is coupled to an amino acid or a peptide. rsc.org This opens up the possibility of incorporating this compound into peptidomimetics or as a C-terminal modification of peptides, potentially influencing their conformation and biological activity.

Furthermore, the biphenyl group of this compound can serve as a key structural element in the design of molecules targeting protein-protein interactions or for the construction of macrocyclic compounds. The synthesis of biaryl macrocyclic peptides has been described, where biaryl cross-linking is a key feature. The biphenyl moiety of this compound could be envisioned as a component in similar macrocyclization strategies.

The reactivity of the α-keto acid also allows for its use in multicomponent reactions to build complex heterocyclic systems. For instance, the reaction of related butenoic acid derivatives with hydrazines and other reagents can lead to the formation of fused heterocyclic systems like pyridazino[6,1-b]quinazolinones.

The following table provides examples of how related α-keto acids and their derivatives are incorporated into more complex molecules.

| Precursor Type | Resulting Complex Architecture | Synthetic Strategy | Reference |

| 3-Fluoro-2-oxo-3-phenylpropionic acid analog | Enzyme inhibitor | Chemical synthesis targeting an enzyme active site | nih.gov |

| α-Keto acid | α-Ketoacyl peptide | Peptide coupling reaction | rsc.org |

| 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Pyridazino[6,1-b]quinazolinone | Multi-step heterocyclic synthesis | |

| Tyr-containing peptide | Biaryl macrocyclic peptide | P450-catalyzed biaryl C-C crosslinking |

Biochemical and Enzymatic Studies of 2 Oxo 3 4 Phenylphenyl Propanoic Acid and Analogues

Substrate Specificity and Reactivity in Enzymatic Systems

The reactivity of α-keto acids like 2-Oxo-3-(4-phenylphenyl)propanoic acid is prominently observed in their interactions with oxidoreductases. These enzymes catalyze the transfer of electrons, and the α-keto acid moiety serves as a key substrate or analogue in these reactions.

Investigations with Oxidoreductases (e.g., Lactate (B86563) Dehydrogenase with analogous compounds)

Lactate dehydrogenase (LDH), an enzyme crucial for anaerobic metabolism, demonstrates notable activity with aromatic α-keto acids that are analogues of this compound. glpbio.com LDH catalyzes the reversible conversion of pyruvate (B1213749) to lactate and can similarly act on other α-keto acids. glpbio.com For instance, phenylpyruvic acid (PPA), a close analogue, is effectively reduced by LDH to form phenyllactic acid (PLA), an antimicrobial compound. glpbio.comnih.govselleckchem.com

The kinetic parameters of this reduction have been characterized for various LDH enzymes. Studies on LDH from Lactobacillus species, which is responsible for converting PPA to PLA, show that the enzyme has a specific affinity for PPA. nih.gov The Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, provides a measure of this affinity. A lower Kₘ value generally signifies a higher affinity. Research has shown that the Kₘ of a Lactobacillus LDH for PPA was 1.69 mM, compared to 0.32 mM for its native substrate, pyruvate, indicating a lower but significant affinity for the aromatic analogue. nih.gov

Furthermore, protein engineering efforts have successfully enhanced the catalytic efficiency of LDH towards PPA. A mutant of L-lactate dehydrogenase from Lactobacillus confusus (L-LcLDH1Q88A/I229A) exhibited a Kₘ of 4.08 mM for PPA and a catalytic efficiency (kcat/Kₘ) of 94.3 mM−1s−1, representing a significant improvement over the wild-type enzyme. nih.govfrontiersin.org Human LDH isozymes also show activity with aromatic α-keto acids, highlighting the broad substrate tolerance of this enzyme family. researchgate.net

Table 1: Kinetic Parameters of Lactate Dehydrogenase (LDH) with Phenylpyruvic Acid (PPA)

| Enzyme Source | Substrate | Kₘ (mM) | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Lactobacillus sp. SK007 | PPA | 1.69 | 6.0 | 40 | nih.gov |

| Lactobacillus sp. SK007 | Pyruvate | 0.32 | - | - | nih.gov |

| L. confusus (mutant) | PPA | 4.08 | 5.0 | 40 | nih.gov |

| Human LDHC | PPA | 3.76 | 6.5 | 37 | researchgate.net |

Mechanistic Studies on Pyruvate Metabolism Analogies

The metabolism of this compound and its analogues shows clear parallels with pyruvate metabolism. Pyruvate, the simplest α-keto acid, is a central hub in metabolism, linking glycolysis to the citric acid cycle, gluconeogenesis, and fatty acid synthesis. The pyruvate dehydrogenase complex (PDC) is a key enzyme that converts pyruvate to acetyl-CoA.

Kinetic studies of PDC from pig heart mitochondria reveal a three-site ping-pong mechanism with a Kₘ for pyruvate of 0.015 mM. nih.gov Phenylpyruvic acid, as the α-keto analogue of the amino acid phenylalanine, can enter related metabolic pathways. For instance, in conditions like phenylketonuria (PKU), where phenylalanine hydroxylase is deficient, phenylalanine is instead converted by a transaminase to phenylpyruvate. pnas.org This phenylpyruvate can then undergo further reactions, analogous to pyruvate's metabolic fate, such as reduction to phenyllactate (akin to lactate formation) or oxidative decarboxylation to phenylacetate (B1230308) (akin to acetyl-CoA formation). pnas.org This metabolic diversion underscores the analogy between phenylpyruvic acid and pyruvate, suggesting that this compound could potentially be processed by the same enzymatic machinery, albeit with different efficiency.

Enzyme Inhibition and Modulation

The α-keto acid scaffold is a privileged structure in medicinal chemistry, frequently used for the design of enzyme inhibitors. This is due to its ability to mimic natural substrates and interact with active site residues or metal cofactors.

Design and Synthesis of Inhibitors based on the α-Keto Acid Scaffold

The chemical versatility of the α-keto acid group allows for its incorporation into a wide array of inhibitor designs targeting various enzyme classes. mdpi.com Synthetic strategies often involve methods like Friedel-Crafts acylation or the oxidation of corresponding α-hydroxy acids. mdpi.com By modifying the side chain (the 'R' group), inhibitors can be tailored for specific enzyme targets.

For example, α-ketoamides, derived from α-keto acids, have been developed as potent inhibitors of the phospholipase A and acyltransferase (PLAAT) enzyme family, which are involved in lipid signaling. nih.gov Similarly, peptide α-ketoamide derivatives have been synthesized as effective inhibitors of the proteasome, a key target in cancer therapy. nih.gov In one study, a tripeptide α-ketoamide with a 1-naphthylamide moiety was identified as a potent and selective inhibitor of the β5 subunit of the 20S proteasome, with an IC₅₀ value of just 7 nM. nih.gov

Another important target is D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids. nih.govnih.gov α-Keto acid analogues of amino acids act as competitive inhibitors of DAAO. nih.gov More complex inhibitors based on a 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold, which serves as a carboxylate isostere of an α-keto acid, have shown nanomolar inhibitory activity against human DAAO. nih.gov

Table 2: Examples of Enzyme Inhibitors Based on the α-Keto Acid Scaffold

| Inhibitor Class | Target Enzyme | Example Compound | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Peptide α-Ketoamide | Proteasome (β5 subunit) | 1-Naphthylamide derivative (13c) | 7 nM | nih.gov |

| Peptide α-Ketoamide | Proteasome (β5 subunit) | Z-Leu-Leu-CONHBn (6f) | 920 nM | nih.gov |

| Hydroxy-triazinone | Human D-Amino Acid Oxidase | Compound 6b | 11 nM | nih.gov |

| Hydroxy-triazinone | Human D-Amino Acid Oxidase | Compound 6m | 2 nM | nih.gov |

Elucidation of Enzyme Binding Mechanisms (e.g., 4-Hydroxyphenylpyruvate Dioxygenase interactions with analogues)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvic acid (HPPA) to homogentisate, a key step in tyrosine catabolism. nih.govuky.edu HPPD is a major target for herbicides, and its inhibitors provide excellent models for understanding enzyme-ligand interactions. HPPA is a close structural analogue to this compound.

Crystal structures of Arabidopsis thaliana HPPD in complex with its substrate HPPA have provided critical insights into the binding mechanism. nih.govnih.gov The substrate binds in the active site in its keto form, with the α-keto acid moiety forming a bidentate coordination with the essential iron(II) ion. nih.gov The 4-hydroxyl group of the phenyl ring forms a crucial hydrogen bond with the side chain of Asn423. nih.govuky.edu Other key residues involved in substrate binding and catalysis include Phe424, Glu394, Gln307, Asn282, and Ser267. uky.edu

Structural comparisons revealed that substrate binding induces a significant conformational change. Specifically, the residue Gln293 rotates, creating a hydrogen-bond network that transforms the enzyme from an inactive to an active state. uky.edunih.gov This understanding has enabled a novel inhibitor design strategy: blocking this conformational change. An inhibitor designed with this strategy achieved a Kᵢ value of 24.10 nM, demonstrating the power of elucidating precise binding mechanisms. uky.edunih.gov

Metabolic Precursors and Pathways Investigations

The metabolic fate of this compound is not directly documented, but can be inferred from the known pathways of its structural components: phenylalanine and biphenyl (B1667301). As a xenobiotic (a compound foreign to an organism), it would likely be processed by detoxification pathways, primarily in the liver. mhmedical.comwikipedia.org

The metabolic pathway for phenylalanine provides a template for the propanoic acid side chain. Phenylalanine is primarily hydroxylated to tyrosine by phenylalanine hydroxylase. metwarebio.comreactome.org An alternative, minor pathway involves the transamination of phenylalanine to phenylpyruvic acid. pnas.orgreactome.org This phenylpyruvic acid can then be reduced to phenyllactate, decarboxylated to phenylacetate, or hydroxylated. pnas.org It is plausible that this compound could be formed via transamination from a corresponding "4-phenylphenyl" alanine (B10760859) amino acid.

The biphenyl (or phenylphenyl) group is metabolized by cytochrome P450 (CYP) enzymes, which are central to Phase I xenobiotic metabolism. mhmedical.comwikipedia.org Studies on the metabolism of biphenyl and its derivatives show that the primary reaction is hydroxylation. nih.govnih.gov The major site of hydroxylation on the biphenyl moiety is the 4'-position (para to the phenyl-phenyl bond). nih.gov Fungi like Cunninghamella elegans, often used as a model for mammalian drug metabolism, transform 4-fluorobiphenyl (B1198766) mainly into 4-fluoro-4′-hydroxybiphenyl. researchgate.net Following this Phase I hydroxylation, the resulting hydroxylated compound would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion. wikipedia.orgresearchgate.net

Therefore, a probable metabolic pathway for this compound would involve hydroxylation of the terminal phenyl ring by CYP enzymes, followed by conjugation and excretion.

Studies on Biosynthetic Routes for Related Biologically Active Molecules

The biosynthesis of this compound is not extensively documented in dedicated studies. However, insights into its potential formation can be gleaned from research on the microbial degradation of biphenyl and its derivatives. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic pathways to utilize aromatic hydrocarbons like biphenyl as a carbon and energy source. These pathways often involve the formation of various intermediate compounds, including α-keto acids.

The degradation of biphenyl in many bacteria is initiated by a multi-component enzyme system known as biphenyl dioxygenase. ethz.ch This enzyme catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol, which is subsequently dehydrogenated to produce the corresponding dihydroxybiphenyl. nih.gov The resulting catechol derivative is then susceptible to ring cleavage by either ortho or meta pathways, leading to the formation of various aliphatic and aromatic carboxylic acids. researchgate.net

A plausible biosynthetic route to this compound could involve a similar microbial transformation of a 4-phenyl-substituted aromatic precursor. For instance, certain bacterial strains, such as those from the Pseudomonas and Rhodococcus genera, are known to harbor the enzymatic machinery to convert biphenyl to benzoate (B1203000) and intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net

Furthermore, the production of phenylpyruvic acid, a close structural analog, from L-phenylalanine has been demonstrated using L-amino acid deaminase (L-AAD) from Proteus mirabilis. nih.govresearchgate.net This enzymatic conversion represents a direct route to an α-keto acid from an amino acid precursor. A similar transamination or deamination of a hypothetical 4-phenylphenylalanine could theoretically yield this compound. Aromatic amino acid aminotransferases, which catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid, also play a crucial role in the biosynthesis of such compounds. ebi.ac.ukresearchgate.net

The following table summarizes the key enzymes and microbial sources implicated in the biosynthesis of related α-keto acids, providing a model for the potential synthesis of this compound.

| Enzyme/System | Precursor | Product | Microbial Source (Example) |

| Biphenyl Dioxygenase Pathway | Biphenyl | Benzoate, TCA cycle intermediates | Pseudomonas sp., Rhodococcus sp. researchgate.net |

| L-Amino Acid Deaminase (L-AAD) | L-Phenylalanine | Phenylpyruvic Acid | Proteus mirabilis nih.gov |

| Aromatic Amino Acid Aminotransferase | Aromatic Amino Acids | Aromatic α-Keto Acids | Paracoccus denitrificans ebi.ac.uk |

Exploration of Potential Metabolic Fates via Analogous Human and Microbial Metabolites

The metabolic fate of this compound in biological systems has not been specifically elucidated. However, by examining the metabolism of analogous compounds, particularly phenylpyruvic acid, in both humans and microorganisms, potential metabolic pathways can be inferred. Xenobiotics, or foreign compounds, are typically metabolized in the body through a series of enzymatic reactions categorized as Phase I and Phase II metabolism, primarily occurring in the liver. mhmedical.comyoutube.com

Human Metabolism:

In humans, the metabolism of phenylpyruvic acid is well-documented in the context of the genetic disorder phenylketonuria (PKU). In individuals with PKU, the deficiency of the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine, which is then transaminated to phenylpyruvic acid. hmdb.cageorganics.sk This α-keto acid is subsequently metabolized into other compounds, primarily phenylacetate and phenyllactate, which are then excreted in the urine. hmdb.ca

By analogy, it is plausible that this compound could undergo similar metabolic transformations in humans. The potential metabolic pathways could include:

Decarboxylation: The compound could be decarboxylated to form (4-phenylphenyl)acetaldehyde, which would then be oxidized to (4-phenylphenyl)acetic acid.

Reduction: The keto group could be reduced to a hydroxyl group, forming 3-hydroxy-3-(4-phenylphenyl)propanoic acid.

These metabolic conversions are generally aimed at increasing the polarity and water solubility of the xenobiotic, facilitating its excretion from the body. researchgate.netnih.gov

Microbial Metabolism:

Microorganisms in the gut and the environment possess a vast and diverse metabolic capacity, including the ability to degrade complex aromatic compounds. nih.gov The microbial metabolism of phenylpyruvic acid has been shown to lead to the production of phenylacetic acid (PAA). nih.gov This transformation can occur via two distinct pathways: one catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and another by phenylpyruvate decarboxylase (PPDC). nih.gov

Given that bacteria can degrade biphenyl itself, it is highly likely that they can also metabolize this compound. The biphenyl degradation pathway in bacteria typically proceeds through a series of enzymatic steps that break down the biphenyl rings into smaller, more easily metabolized molecules. ethz.chresearchgate.net Therefore, it is conceivable that gut microbes or environmental bacteria could cleave the biphenyl moiety of this compound, leading to the formation of benzoate and other intermediates that can enter central metabolic pathways. researchgate.net

The following table outlines the potential metabolic products of this compound based on the known metabolism of its analog, phenylpyruvic acid.

| Parent Compound | Analogous Compound | Potential Metabolic Product | Biological System |

| This compound | Phenylpyruvic acid | (4-Phenylphenyl)acetic acid | Human, Microbial |

| This compound | Phenylpyruvic acid | 3-Hydroxy-3-(4-phenylphenyl)propanoic acid | Human |

| This compound | Phenylpyruvic acid | Benzoate and other ring-fission products | Microbial |

Computational and Mechanistic Investigations of 2 Oxo 3 4 Phenylphenyl Propanoic Acid

Quantum Chemical Calculations and Molecular Modeling

Computational studies are fundamental to understanding the intrinsic properties of 2-Oxo-3-(4-phenylphenyl)propanoic acid at a molecular level. These methods provide insights that are complementary to experimental data, guiding further research and development.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of this compound is characterized by a distinct separation of polar and non-polar regions. The molecule possesses a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol . clearsynth.com Computational chemical data provides key metrics that define its potential for intermolecular interactions. guidechem.com The topological polar surface area (TPSA), a descriptor for drug absorption and transport, is calculated to be 54.4 Ų. guidechem.com This value arises from the oxygen atoms in the carboxylic acid and ketone groups.

The molecule features three hydrogen bond acceptors within its structure, located at the two oxygen atoms of the carboxyl group and the ketone oxygen. guidechem.com These sites are crucial for potential interactions with biological targets, such as the amino acid residues in an enzyme's active site. The reactivity of the compound is largely dictated by the α-keto acid functional group. The electrophilic nature of the two carbonyl carbons makes them susceptible to nucleophilic attack, while the acidic proton of the carboxylic acid can readily participate in acid-base chemistry or form strong hydrogen bonds. The large, non-polar biphenyl (B1667301) tail contributes to hydrophobic interactions, which are critical for binding to hydrophobic pockets in proteins.

Table 1: Computed Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₃ clearsynth.com | Indicates the elemental composition of the molecule. |

| Molecular Weight | 240.25 g/mol clearsynth.com | The mass of one mole of the compound. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų guidechem.com | Predicts the molecule's ability to permeate cell membranes. |

| Hydrogen Bond Acceptor Count | 3 guidechem.com | Denotes sites that can accept hydrogen atoms in hydrogen bonds. |

| Rotatable Bond Count | 4 guidechem.com | Indicates the molecule's conformational flexibility. |

| Complexity | 297 guidechem.com | A measure of the intricacy of the molecular structure. |

Conformational Analysis of the Chiral Molecule

This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers. biosynth.com The molecule's three-dimensional shape is not static, owing to the presence of four rotatable single bonds. guidechem.com These bonds allow for significant conformational flexibility, which can be explored using molecular modeling techniques.

Conformational analysis involves calculating the potential energy of the molecule as a function of the torsion angles of these rotatable bonds. The key rotations are around the bond connecting the biphenyl moiety to the propanoic acid chain and the bond linking the two phenyl rings. By systematically rotating these bonds and calculating the energy for each conformation, a potential energy surface can be generated. This analysis helps identify the low-energy, stable conformers that the molecule is most likely to adopt. Understanding the preferred 3D structure is essential, as the biological activity of a chiral molecule often depends on which conformation binds most effectively to a specific protein target.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a powerful computational tool used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme.

Predictive Modeling of Ligand Binding Sites for Enzyme Targets

The process of molecular docking involves placing the 3D structure of the ligand into the active site of a target enzyme. For compounds structurally related to this compound, such as ketoprofen (B1673614) derivatives, typical enzyme targets include cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govresearchgate.net

A docking algorithm samples numerous possible orientations and conformations of the ligand within the binding site and calculates a "docking score" for each pose, which estimates the binding affinity. researchgate.net The results allow researchers to visualize the predicted binding mode, identifying key interactions like hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the enzyme. nih.gov For this compound, the carboxylic acid group would be predicted to form strong hydrogen bonds, while the biphenyl group would likely occupy a hydrophobic pocket within the enzyme's active site.

Computational Approaches to Structure-Activity Relationship (SAR)

Computational methods are instrumental in establishing a Structure-Activity Relationship (SAR), which links the chemical structure of a compound to its biological activity. For a molecule like this compound, SAR studies would involve creating a virtual library of derivatives and evaluating their potential activity. clearsynth.com

This process often begins with a lead compound and systematically modifies its structure. For example, as seen in studies of related thiazole (B1198619) derivatives, substituents can be added to the aromatic rings to explore the effects of steric and electronic variations on biological activity. mdpi.com Each new virtual compound is then docked into the target enzyme's active site, and its predicted binding affinity is calculated. By comparing the docking scores across the series of derivatives, researchers can identify which structural modifications enhance binding and which are detrimental. This information provides a rational basis for designing new compounds with improved potency and selectivity. For instance, studies on similar propanoic acid derivatives have shown that the introduction of specific functional groups, such as a hydroxyimino moiety, can significantly enhance antiproliferative activity. mdpi.com

Reaction Mechanism Elucidation

Understanding the synthesis of this compound involves elucidating the step-by-step reaction mechanisms. One described synthetic route involves a two-step process starting from 4-bromocinnamic acid and 2,3-dichlorobenzoyl chloride. biosynth.com The initial step is an acid-catalyzed dehydrogenation of the cinnamic acid derivative, which is followed by an arylation reaction to introduce the second phenyl ring, forming the biphenyl structure. biosynth.com

An alternative and common pathway for synthesizing α-keto acids involves a condensation reaction. A plausible mechanism for this compound could start with 4-propoxybenzaldehyde (B1265824) (a related starting material) and malonic acid. This would likely proceed via a Knoevenagel condensation, where the aldehyde reacts with the active methylene (B1212753) group of malonic acid in the presence of a base. The resulting intermediate would then undergo decarboxylation under acidic conditions to yield the final α-keto acid product. The elucidation of these mechanisms relies on both experimental evidence and computational modeling to map the energy landscapes of the reaction pathways.

Theoretical Studies on Reaction Mechanisms (e.g., Michael Additions and Acceptor Properties)

Theoretical investigations into the reaction mechanisms of this compound, a member of the α-keto acid family, provide significant insights into its reactivity. While direct computational studies on this specific molecule are not extensively documented, a wealth of theoretical research on analogous α-keto acids and related compounds allows for the elucidation of its probable electronic behavior and reaction pathways.

The core reactivity of α-keto acids is centered around the two adjacent carbonyl groups (the ketone at C2 and the carboxylic acid at C1). These groups render the α-carbon (C2) and the carbonyl carbon of the ketone electrophilic, making them susceptible to nucleophilic attack. Furthermore, the protons on the methylene bridge (C3) are α-to the ketone and are consequently acidic, allowing for the formation of an enolate under basic conditions.

In the context of Michael additions, this compound itself is not a classical Michael acceptor, as it lacks the characteristic α,β-unsaturated carbonyl moiety. However, its enolate form can act as a competent Michael donor. The formation of the enolate is a critical step, governed by keto-enol tautomerism. Density Functional Theory (DFT) studies on similar molecules, such as 3-phenyl-2,4-pentanedione, show that the keto form is generally more stable than the enol form in both the gas phase and in various solvents. orientjchem.org The energy barrier for tautomerization can be substantial but is often lowered in the presence of acid or base catalysts or even single water molecules that facilitate proton transfer. researchgate.net

Once formed, the enolate of this compound would present a nucleophilic carbon at the C3 position, capable of attacking a Michael acceptor (e.g., an α,β-unsaturated ketone or ester). The reaction would proceed via a conjugate addition mechanism, forming a new carbon-carbon bond. nih.gov

The acceptor properties of the keto group in this compound are also significant. The carbonyl carbon (C2) is a hard electrophilic center, prone to direct nucleophilic addition. Computational studies on related α-keto acids highlight that they are versatile electrophiles, capable of participating in a variety of addition and acylation reactions. acs.org The presence of the bulky 4-phenylphenyl group likely introduces steric hindrance that can influence the trajectory of nucleophilic attack and may affect reaction rates compared to simpler analogs like phenylpyruvic acid.

Table 1: Calculated Energy Differences and Activation Barriers for Keto-Enol Tautomerism in an Analogous Compound (3-Phenyl-2,4-pentanedione)

| Phase/Solvent | ΔE (Keto - Enol) (kcal/mol) | Activation Energy (kcal/mol) |

| Gas Phase | -17.89 | 30.61 |

| Cyclohexane | -17.34 | 30.82 |

| Carbon Tetrachloride | -17.27 | 30.84 |

| Methanol (B129727) | -16.55 | 31.23 |

| Water | -16.50 | 31.26 |

| (Data sourced from DFT calculations on 3-phenyl-2,4-pentanedione, a structurally related compound with a phenyl group adjacent to a dicarbonyl system. orientjchem.org) |

Computational Simulations of Acid-Catalyzed Reactions

Computational simulations are instrumental in understanding the mechanisms of acid-catalyzed reactions involving this compound. Under acidic conditions, protonation of one of the oxygen atoms of the α-keto acid is the initial and determining step. Both the ketonic and carboxylic oxygen atoms are potential sites for protonation.

DFT studies on similar organic acids show that protonation typically enhances the electrophilicity of the molecule. For this compound, protonation of the ketone oxygen at C2 would significantly increase the electrophilic character of the C2 carbon, making it highly susceptible to attack by weak nucleophiles.

Acid catalysis can also facilitate reactions such as decarboxylation or condensation. Computational evaluations of 2-keto acid decarboxylation have shown that the process is influenced by the stability of the intermediates formed after CO₂ loss. nih.gov In an acid-catalyzed scenario, protonation could promote decarboxylation by stabilizing the resulting acyl-cation intermediate.

Furthermore, in the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH), reactions like hydroarylation can occur. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the 3-arylpropanoic acid scaffold, have shown through NMR and DFT studies that O,C-diprotonated species act as the reactive electrophiles. By analogy, in a strongly acidic medium, this compound could be protonated, and the biphenyl moiety could potentially participate in intramolecular cyclization or intermolecular condensation reactions, driven by the formation of a stabilized carbocationic intermediate.

Simulations of keto-enol tautomerism also reveal the role of acid catalysis. The process, which has a high energy barrier in the absence of a catalyst, can be significantly accelerated. researchgate.net The acid facilitates proton transfer by creating a lower-energy pathway, which can be crucial for subsequent reactions where the enol form is the active species.

Table 2: Theoretical Activation Energies for Keto-Enol Tautomerism with and without a Catalyst

| System | Catalyst | Activation Energy (kcal/mol) |

| Acetylacetone | None (in vacuo) | ~62-63 |

| Acetylacetone | Single Water Molecule | ~31-35 |

| (Data represents general values for a model β-dicarbonyl system, illustrating the significant reduction in the activation barrier for tautomerization in the presence of a protic species that can facilitate proton transfer, a principle applicable to acid catalysis. researchgate.net) |

Analytical Methodologies in Chemical Research on 2 Oxo 3 4 Phenylphenyl Propanoic Acid

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatographic methods are indispensable for isolating 2-Oxo-3-(4-phenylphenyl)propanoic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate quantification and purity assessment.

Method Development: A typical HPLC method for a compound of this nature would involve a reverse-phase approach, utilizing a C18 column. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a pH modifier like trifluoroacetic acid to ensure sharp peak shapes for the carboxylic acid moiety. nih.govresearchgate.netnist.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The biphenyl (B1667301) group in this compound imparts significant hydrophobicity, leading to strong retention on a C18 column.

A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities with varying polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic rings of the biphenyl system exhibit strong absorbance. researchgate.net

Validation: A developed HPLC method would undergo rigorous validation according to established guidelines to ensure its reliability. Key validation parameters include:

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a specified range.

Precision: Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Determining the closeness of the test results obtained by the method to the true value.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but scientifically plausible HPLC method based on methods for structurally similar compounds.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, derivatization is a necessary prerequisite.

Derivatization: The carboxylic acid group is typically converted into a more volatile ester, such as a methyl or ethyl ester. This is often achieved by reaction with an appropriate alcohol in the presence of an acid catalyst, or with a derivatizing agent like diazomethane. The keto group could also be derivatized, for example, by oximation, to increase volatility and improve chromatographic behavior.

GC Analysis: The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase for the column depends on the polarity of the derivative. A non-polar or moderately polar column, such as one coated with a phenyl polysiloxane phase, would likely be suitable. The separated components are detected as they elute from the column, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only retention time data for identification but also mass spectral data for structural confirmation.

Table 2: Representative GC Conditions for the Analysis of a Derivatized Form of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (10 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table outlines typical GC-MS parameters that would be applicable to the analysis of a volatile derivative of the target compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the unambiguous structural elucidation of this compound. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

A singlet for the methylene (B1212753) protons (-CH₂-) adjacent to the biphenyl and carbonyl groups.

A complex multiplet pattern in the aromatic region corresponding to the protons of the two phenyl rings.

A broad singlet for the carboxylic acid proton (-COOH), which is often exchangeable with deuterium (B1214612) from the solvent (e.g., D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Expected signals would include:

A signal for the carboxylic acid carbon at a downfield chemical shift (typically >170 ppm).

A signal for the ketone carbonyl carbon (C=O).

A signal for the methylene carbon (-CH₂-).

Multiple signals in the aromatic region for the carbons of the biphenyl system.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | C=O (acid) | ~175 |

| Aromatic-H | 7.3 - 7.8 (m) | C=O (keto) | ~195 |

| -CH₂- | ~4.0 (s) | Aromatic-C | 125 - 145 |

| -CH₂- | ~45 |

Note: These are predicted chemical shift ranges based on the analysis of structurally related compounds. The exact values would be determined experimentally.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound (molecular weight 240.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 240.

Fragmentation Pattern: The molecular ion would undergo characteristic fragmentation. Key expected fragment ions would include:

Loss of the carboxylic acid group (-COOH, 45 Da), resulting in a fragment at m/z 195.

Loss of a formyl radical (-CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Cleavage of the bond between the methylene group and the carbonyl group, potentially leading to a biphenylmethyl cation (m/z 167).

The biphenyl cation itself (m/z 154).

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 240 | [M]⁺ |

| 195 | [M - COOH]⁺ |

| 167 | [C₁₃H₁₁]⁺ (biphenylmethyl) |

| 154 | [C₁₂H₁₀]⁺ (biphenyl) |

This table illustrates potential fragmentation pathways based on the structure of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. nist.gov

C-H stretching vibrations from the aromatic and methylene groups around 3000 cm⁻¹.

Two distinct C=O stretching vibrations: one for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹) and another for the ketone carbonyl (around 1680-1700 cm⁻¹). nist.gov

C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The biphenyl moiety in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would be expected to show strong absorption bands in the UV region, likely with a maximum absorbance (λ_max) around 250-280 nm, corresponding to the π → π* transitions of the conjugated aromatic system.

Table 5: Expected Spectroscopic Data for this compound

| Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| IR | C=O stretch (acid) | 1700 - 1725 |

| IR | C=O stretch (ketone) | 1680 - 1700 |

| UV-Vis | π → π* transition | λ_max ≈ 250 - 280 nm |

This table summarizes the anticipated key features in the IR and UV-Vis spectra.

Advanced Analytical Techniques for Comprehensive Structural Elucidation

The definitive determination of the molecular structure of a novel compound such as this compound necessitates the synergistic use of several advanced spectroscopic and analytical techniques. These methods provide complementary information to piece together the complete structural puzzle, from the molecular formula to the precise arrangement of atoms and their connectivity. The primary techniques for this purpose would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would be indispensable.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The nine protons of the biphenyl group would appear as a complex series of multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the pyruvic acid moiety.

Methylene Protons: The two protons of the methylene group (-CH₂-) adjacent to the biphenyl ring would likely appear as a singlet or a pair of doublets, depending on the rotational freedom and chiral environment, in the range of 3.0 to 4.5 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, but it would typically be found far downfield, above 10 ppm.

¹³C NMR Spectroscopy: This technique provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment (e.g., alkyl, aromatic, carbonyl).

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Two distinct signals for the ketone (C=O) and carboxylic acid (C=O) carbons would be expected in the downfield region of the spectrum, typically between 160 and 200 ppm. The α-keto carbonyl carbon would be the most downfield.

Aromatic Carbons: The twelve carbons of the biphenyl ring would produce a set of signals in the aromatic region, generally between 120 and 145 ppm. The number of signals would depend on the symmetry of the molecule.

Methylene Carbon: A signal for the methylene carbon (-CH₂-) would be expected in the aliphatic region, likely between 30 and 50 ppm.

A hypothetical ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar functional groups.

| Carbon Atom | Hypothetical Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~170-180 |

| Ketone (C=O) | ~190-200 |

| Biphenyl (quaternary) | ~140-145 |

| Biphenyl (CH) | ~125-135 |

| Methylene (-CH₂-) | ~35-45 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure.

Expected Mass Spectrometry Findings:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak ([M]⁺ or [M-H]⁻ in negative ion mode) corresponding to the molecular weight of the compound (C₁₅H₁₂O₃ = 240.26 g/mol ).

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of small, stable molecules such as carbon dioxide (CO₂) from the carboxylic acid group, and cleavage at the bonds adjacent to the carbonyl groups. Key fragments might include ions corresponding to the biphenylmethyl cation and various resonance-stabilized structures.

A hypothetical table of major mass spectral fragments for this compound is shown below.

| Fragment Ion (m/z) | Possible Identity |

| 240 | [C₁₅H₁₂O₃]⁺ (Molecular Ion) |

| 196 | [M - CO₂]⁺ |

| 167 | [C₁₃H₁₁]⁺ (Biphenylmethyl cation) |

| 152 | [C₁₂H₈]⁺ (Biphenylene) |

X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most unambiguous method for structural elucidation. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry. This would confirm the connectivity established by NMR and MS and reveal the solid-state conformation of the molecule.

Future Directions and Emerging Research Areas

Exploration of Novel Biocatalytic Transformations and Green Chemistry Applications

The future of chemical synthesis lies in the development of sustainable and environmentally friendly processes. For 2-Oxo-3-(4-phenylphenyl)propanoic acid, this translates to a shift away from traditional chemical methods towards biocatalytic and green chemistry approaches.

Biocatalytic Synthesis: The chemoenzymatic synthesis of this compound has been noted for its high efficiency and selectivity. nih.gov The broader class of α-keto acids, to which this compound belongs, is a key target for biotechnological production from renewable resources. nih.gov Enzymes such as aldolases are being explored for their ability to catalyze the formation of 2-oxo acids, offering a highly stereoselective route to these molecules. nih.gov The use of engineered enzymes, such as myoglobin (B1173299) variants, has also shown promise in the synthesis of related chiral molecules. nih.gov Future research will likely focus on identifying and engineering specific enzymes, such as phenylalanine dehydrogenase or other oxidoreductases, for the direct and enantioselective synthesis of this compound and its derivatives. This approach aligns with the principles of "White Biotechnology," which leverages microbial fermentation to produce valuable chemicals from renewable feedstocks. glpbio.com

Development of Advanced Synthetic Routes for Highly Functionalized Analogs

The core structure of this compound, featuring a biphenyl (B1667301) moiety, offers a versatile scaffold for the development of highly functionalized analogs with potentially enhanced or novel properties.

Modern Synthetic Methodologies: Recent advancements in organic synthesis provide powerful tools for creating a diverse library of analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for constructing the biaryl core. numberanalytics.com Furthermore, direct arylation techniques, which form biaryl bonds through C-H activation, are emerging as more atom-economical alternatives. nih.gov For the propanoic acid side chain, methods for the functionalization of 2-arylpropanoic acids can be employed to introduce a wide range of chemical groups. acs.org

Functionalized Analogs: Research is focused on synthesizing analogs with specific functionalities to modulate their physicochemical and biological properties. This includes the introduction of various substituents on the biphenyl rings and modifications to the α-keto acid group. For example, the synthesis of fluorinated analogs, such as 3-fluoro-2-oxo-3-phenylpropionic acid derivatives, has been explored for their potential as enzyme inhibitors. rsc.org The α-ketoamide moiety, a close relative of the α-keto acid group, is considered a "privileged structure" in medicinal chemistry and has been incorporated into a wide range of bioactive molecules. nih.gov The development of synthetic routes to convert the carboxylic acid of this compound into various amides, esters, and other derivatives will be a key focus.

Applications in Chemical Biology as Probes for Mechanistic Biological Studies

The unique chemical structure of this compound and its analogs makes them promising candidates for use as chemical probes to investigate complex biological processes.

Probing Enzyme Activity: α-Keto acids are metabolic intermediates and can serve as precursors to amino acids and other important biomolecules. wikipedia.orgwikipedia.org This metabolic relevance makes them suitable for studying enzyme function and metabolic pathways. For instance, isotopically labeled α-keto acids are used as metabolic precursors for protein labeling in NMR spectroscopy studies. rsc.org Analogs of this compound could be designed as specific substrates or inhibitors for enzymes such as 2-oxo acid dehydrogenases, which play crucial roles in cellular metabolism. nih.govbath.ac.uk The α-keto acid metabolites of some organoselenium compounds have been shown to exhibit chemopreventive mechanisms by inhibiting histone deacetylases (HDACs). nih.gov

Fluorescent Probes: The biphenyl scaffold can be incorporated into fluorescent probes for biological imaging. By attaching a suitable fluorophore and a reactive α-ketoamide moiety, a "turn-on" fluorescent probe specific for reactive oxygen species like hydrogen peroxide has been developed. acs.org A similar strategy could be applied to this compound to create probes for detecting specific enzymes or biological analytes. The design of such probes would leverage the inherent reactivity of the α-keto acid group to trigger a change in fluorescence upon interaction with its target.

Integration with High-Throughput Screening and Advanced Computational Chemistry Platforms

To accelerate the discovery and optimization of this compound and its analogs for various applications, researchers are increasingly turning to high-throughput screening and computational methods.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify molecules with desired biological activities. nih.govbath.ac.uk Libraries of functionalized analogs of this compound can be synthesized and screened for their ability to inhibit specific enzymes or modulate cellular pathways. nih.gov For example, HTS assays are commonly used to discover enzyme inhibitors, with kinases and proteases being frequent targets. nih.govnih.gov Microfluidic methods for enzyme inhibition assays are also being developed to increase throughput and reduce reagent consumption. rsc.org

Computational Chemistry: In silico methods are invaluable for guiding the design and synthesis of new molecules and for understanding their interactions with biological targets. ui.ac.idmdpi.com Computational tools can be used to:

Predict ADME properties: Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates can be predicted computationally to identify compounds with favorable pharmacokinetic profiles. nih.gov

Perform virtual screening: Large libraries of virtual compounds can be screened against the three-dimensional structure of a target protein to identify potential hits. ui.ac.id

Elucidate reaction mechanisms: Density functional theory (DFT) and other computational methods can be used to study the mechanisms of both chemical and enzymatic reactions, aiding in the optimization of synthetic routes. nih.govuwindsor.ca

Guide enzyme engineering: Computational modeling can help to identify key amino acid residues in an enzyme's active site that can be mutated to improve its activity or alter its substrate specificity. mdpi.com

The integration of these advanced platforms will undoubtedly accelerate the exploration of the chemical and biological space around this compound, paving the way for the discovery of novel applications in medicine, biotechnology, and materials science.

Q & A

Q. What are the primary synthetic routes for 2-oxo-3-(4-phenylphenyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling aryl groups to a propanoic acid backbone. A common method is Suzuki-Miyaura cross-coupling, where a boronic acid derivative (e.g., phenylboronic acid) reacts with a halogenated precursor (e.g., brominated propanoic acid ester). Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 ratio with ligands.

- Solvent : Toluene or THF with aqueous Na₂CO₃ for deprotonation.

- Temperature : 80–100°C under inert gas (N₂/Ar) . Post-coupling, hydrolysis of the ester group yields the carboxylic acid. Yields (60–85%) depend on purity of precursors and exclusion of moisture .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the biphenyl group (e.g., aromatic protons at δ 7.2–7.6 ppm) and the keto group (δ 2.8–3.2 ppm for α-protons).

- HRMS : Validates molecular formula (C₁₅H₁₂O₃) with exact mass matching [M+H]⁺ (m/z 241.0865).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H) .

Q. How is the biological activity of this compound preliminarily assessed?

Initial screens include:

- Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.

- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Side products like decarboxylated derivatives or diaryl ketones arise from:

Q. What analytical discrepancies might arise in quantifying enantiomeric purity, and how are they resolved?

Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) may show baseline separation issues due to the compound’s planar biphenyl group. Solutions include:

Q. How does the biphenyl moiety influence structure-activity relationships (SAR) in enzyme inhibition?

The 4-phenylphenyl group enhances hydrophobic interactions with enzyme pockets (e.g., COX-2’s side pocket). SAR studies show:

- Substitution at the para position : Electron-withdrawing groups (e.g., -NO₂) reduce activity, while electron-donating groups (e.g., -OCH₃) improve IC₅₀ values by 2–3 fold.

- Keto group positioning : Shifting the oxo group to C-2 abolishes activity due to steric hindrance .

Q. What methodologies assess metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 mins.

- Metabolite ID : Use high-resolution LC-QTOF to detect hydroxylated or glucuronidated derivatives .

Q. How should researchers address contradictory data in biological potency across studies?

Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Cellular context : Validate target expression (e.g., qPCR for COX-2 in cell lines).

- Compound purity : Confirm >95% purity via HPLC and characterize impurities (e.g., dimerization byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.